

Molecular structure and weight of 4-Bromo-6,7-dimethoxy-1-indanone.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-6,7-dimethoxy-1-indanone

Cat. No.: B102218

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-6,7-dimethoxy-1-indanone

This technical guide provides a comprehensive overview of the molecular structure, weight, and plausible synthetic route for **4-Bromo-6,7-dimethoxy-1-indanone**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide also explores the potential biological activities and associated signaling pathways based on the known functions of structurally related indanone derivatives.

Molecular Structure and Properties

4-Bromo-6,7-dimethoxy-1-indanone is a substituted indanone, a class of compounds recognized for their versatile biological activities.^{[1][2]} The core structure consists of a fused benzene and cyclopentanone ring system, with a bromine atom and two methoxy groups substituted on the aromatic ring.

Quantitative Data Summary

The following table summarizes the key molecular properties of **4-Bromo-6,7-dimethoxy-1-indanone**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ BrO ₃	
Molecular Weight	271.11 g/mol	Calculated
Monoisotopic Mass	269.98917 Da	PubChem
CAS Number	18028-29-0	
SMILES	<chem>COC1=CC(=C2CCC(=O)C2=C1OC)Br</chem>	PubChem
InChI	InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3	PubChem

Note: Experimental physicochemical data such as melting point and boiling point for this specific compound are not readily available in the cited literature.

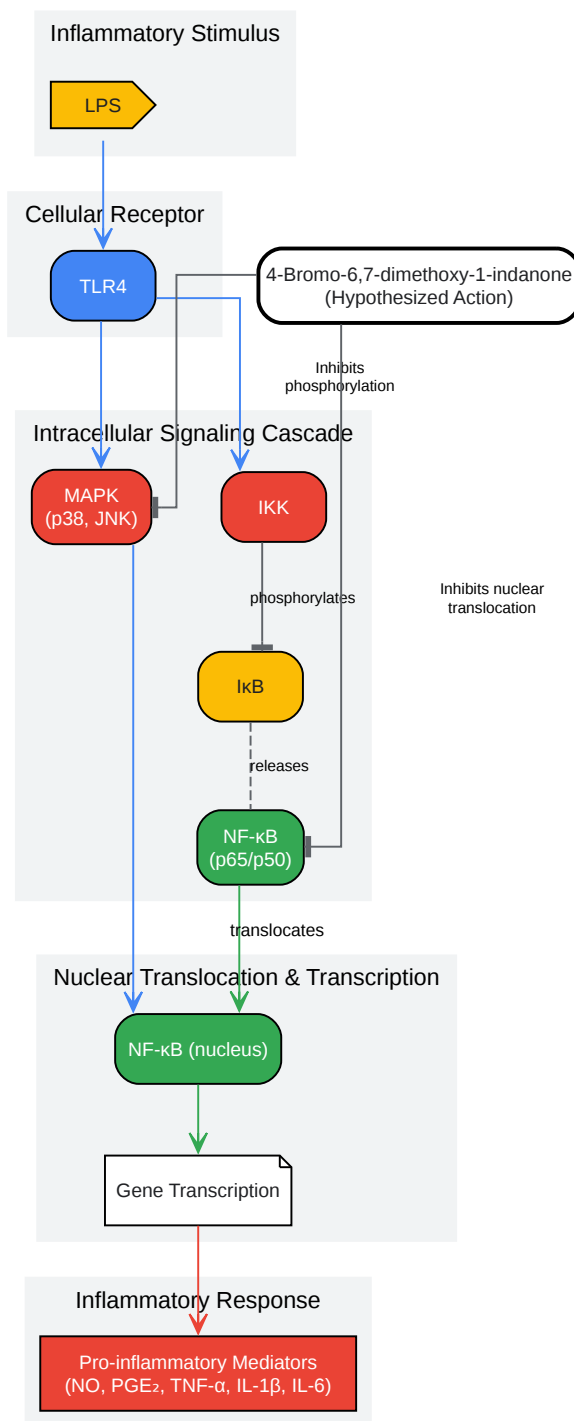
Potential Biological Activity and Signaling Pathways

Indanone derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.^{[1][2][3]} Compounds with similar structural features have been shown to modulate key cellular signaling pathways.

For instance, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in microglia.^[4] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide, prostaglandin E₂, and various pro-inflammatory cytokines.^[4] Given the structural similarities, it is plausible that **4-Bromo-6,7-dimethoxy-1-indanone** could exhibit similar anti-inflammatory properties through the modulation of these pathways.

The diagram below illustrates a representative signaling pathway that could be modulated by a bromo-dimethoxy-phenyl compound with anti-inflammatory activity.

Representative Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

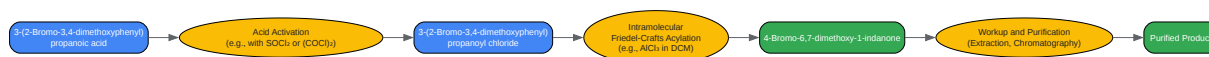
Caption: Hypothesized anti-inflammatory action via NF-κB and MAPK pathways.

Experimental Protocols

While a specific protocol for the synthesis of **4-Bromo-6,7-dimethoxy-1-indanone** is not detailed in the searched literature, a representative procedure can be adapted from general methods for synthesizing substituted 1-indanones, such as the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[3][5]

Representative Synthesis of 4-Bromo-6,7-dimethoxy-1-indanone

The synthesis workflow would logically proceed from a substituted propanoic acid to the final indanone product via intramolecular cyclization.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of the target compound.

Protocol:

- **Acid Chloride Formation:** To a solution of 3-(2-Bromo-3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2.0 eq) or thionyl chloride (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
- **Intramolecular Friedel-Crafts Cyclization:** The crude 3-(2-Bromo-3,4-dimethoxyphenyl)propanoyl chloride is dissolved in anhydrous DCM and added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.5-2.0 eq), in anhydrous DCM at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by Thin Layer Chromatography (TLC).

- **Workup and Purification:** Upon completion, the reaction is carefully quenched by pouring it onto crushed ice. The mixture is then extracted with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford **4-Bromo-6,7-dimethoxy-1-indanone**.

This guide serves as a foundational resource for researchers interested in **4-Bromo-6,7-dimethoxy-1-indanone**, providing essential molecular data and a framework for its synthesis and potential biological investigation. Further experimental studies are required to fully elucidate its physicochemical properties and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- To cite this document: BenchChem. [Molecular structure and weight of 4-Bromo-6,7-dimethoxy-1-indanone.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102218#molecular-structure-and-weight-of-4-bromo-6-7-dimethoxy-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com